

Application Notes and Protocols for 3-Formylphenyl 3-chlorobenzoate

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Compound of Interest

Compound Name: 3-Formylphenyl 3-chlorobenzoate

Cat. No.: B2655669

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental protocol for the synthesis, purification, and characterization of the novel compound **3-Formylphenyl 3-chlorobenzoate**. As this is a compound not readily available or extensively studied, this guide serves as a foundational resource for its preparation and initial evaluation. Furthermore, based on the known biological activities of structurally related substituted phenyl benzoates, potential applications in antimicrobial and anticancer research are proposed, along with detailed protocols for preliminary biological screening.

Physicochemical Data

A summary of the physicochemical properties of the starting materials and the predicted properties of the final product, **3-Formylphenyl 3-chlorobenzoate**, is presented below.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Appearance
3-Hydroxybenzaldehyde	C ₇ H ₆ O ₂	122.12[1][2]	100-103[3][4]	191 (at 50 mmHg)[3][4]	Off-white to light yellow crystalline solid[1][3]
3-Chlorobenzoyl chloride	C ₇ H ₄ Cl ₂ O	175.01[5][6]	44-49	225[5][6][7]	Colorless to light yellow liquid[5]
3-Formylphenyl 3-chlorobenzoate	C ₁₄ H ₉ ClO ₃	276.67	Predicted: Solid	Predicted: > 250	Predicted: White to off-white solid

Experimental Protocols

Synthesis of 3-Formylphenyl 3-chlorobenzoate via Schotten-Baumann Reaction

This protocol details the synthesis of **3-Formylphenyl 3-chlorobenzoate** from 3-hydroxybenzaldehyde and 3-chlorobenzoyl chloride. The Schotten-Baumann reaction is an effective method for synthesizing esters from phenols and acyl chlorides under basic conditions.[8][9]

Materials:

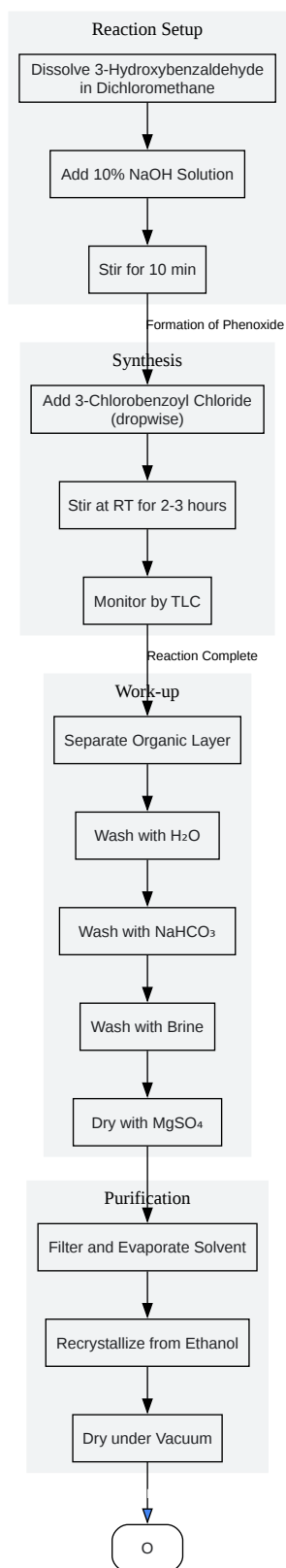
- 3-Hydroxybenzaldehyde
- 3-Chlorobenzoyl chloride
- Sodium hydroxide (NaOH)
- Dichloromethane (DCM)

- Distilled water
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Ethanol (for recrystallization)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Separatory funnel
- Büchner funnel and filter paper
- Rotary evaporator

Procedure:

- **Dissolution of Phenol:** In a 250 mL round-bottom flask, dissolve 1.0 eq of 3-hydroxybenzaldehyde in 50 mL of dichloromethane.
- **Addition of Base:** To the stirred solution, add 2.5 eq of 10% aqueous sodium hydroxide solution. Stir vigorously for 10 minutes at room temperature to form the sodium phenoxide.
- **Addition of Acyl Chloride:** Slowly add 1.1 eq of 3-chlorobenzoyl chloride dropwise to the biphasic mixture over 15-20 minutes using a dropping funnel. Caution: 3-Chlorobenzoyl chloride is corrosive and lachrymatory; handle in a fume hood.
- **Reaction:** Stir the mixture vigorously at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**

- Transfer the reaction mixture to a separatory funnel.
- Separate the organic layer.
- Wash the organic layer sequentially with 50 mL of distilled water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
 - Filter off the drying agent.
 - Remove the solvent (DCM) under reduced pressure using a rotary evaporator to obtain the crude product.
 - Recrystallize the crude solid from hot ethanol to yield pure **3-Formylphenyl 3-chlorobenzoate**.
- Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.



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Caption: Workflow for the synthesis of **3-Formylphenyl 3-chlorobenzoate**.

Characterization of 3-Formylphenyl 3-chlorobenzoate

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: To determine the chemical structure of the compound.
- Protocol:
 - Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
 - Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).[\[10\]](#)[\[11\]](#)
 - Process the spectra to determine chemical shifts (δ), integration, and coupling constants (J).
- Expected ¹H NMR Features: Signals corresponding to the aldehydic proton, and aromatic protons from both phenyl rings.
- Expected ¹³C NMR Features: Signals for the carbonyl carbons (ester and aldehyde) and the aromatic carbons.

2.2.2. Infrared (IR) Spectroscopy

- Purpose: To identify the functional groups present in the molecule.
- Protocol:
 - Obtain the IR spectrum of the solid sample using an FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.[\[12\]](#)[\[13\]](#)
 - Alternatively, prepare a KBr pellet or a mull of the sample.
- Expected Characteristic Peaks:

- ~1735-1750 cm^{-1} : C=O stretch (ester)
- ~1700-1720 cm^{-1} : C=O stretch (aldehyde)
- ~3000-3100 cm^{-1} : C-H stretch (aromatic)
- ~1200-1300 cm^{-1} : C-O stretch (ester)

2.2.3. Mass Spectrometry (MS)

- Purpose: To determine the molecular weight and fragmentation pattern of the compound.
- Protocol:
 - Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).[\[14\]](#)
 - Analyze the sample using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).[\[15\]](#)[\[16\]](#)
- Expected Result: A molecular ion peak (M^+) corresponding to the molecular weight of **3-Formylphenyl 3-chlorobenzoate** (276.67 g/mol for $\text{C}_{14}\text{H}_9^{35}\text{ClO}_3$).

Application Notes: Potential Biological Activities

While the biological activity of **3-Formylphenyl 3-chlorobenzoate** has not been reported, studies on structurally similar phenyl benzoate derivatives suggest potential applications in antimicrobial and anticancer research.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Potential Antimicrobial Activity

Substituted phenyl benzoates have demonstrated activity against a range of microbial pathogens, including bacteria and fungi.[\[17\]](#)[\[19\]](#) Therefore, **3-Formylphenyl 3-chlorobenzoate** is a candidate for screening as a novel antimicrobial agent.

Potential Anticancer Activity

Certain phenyl benzoate derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[\[20\]](#) The structural motifs within **3-Formylphenyl 3-chlorobenzoate**

warrant investigation into its potential as an anticancer agent.

Protocols for Biological Screening

The following are general protocols for the initial in vitro screening of **3-Formylphenyl 3-chlorobenzoate** for antimicrobial and cytotoxic activity.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against selected bacterial strains.

Materials:

- Test compound (**3-Formylphenyl 3-chlorobenzoate**)
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Spectrophotometer
- Incubator

Procedure:

- Preparation of Compound Stock: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Serial Dilutions: Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations.
- Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard and then dilute to a final concentration of 5×10^5 CFU/mL in each well.

- Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Susceptibility Testing

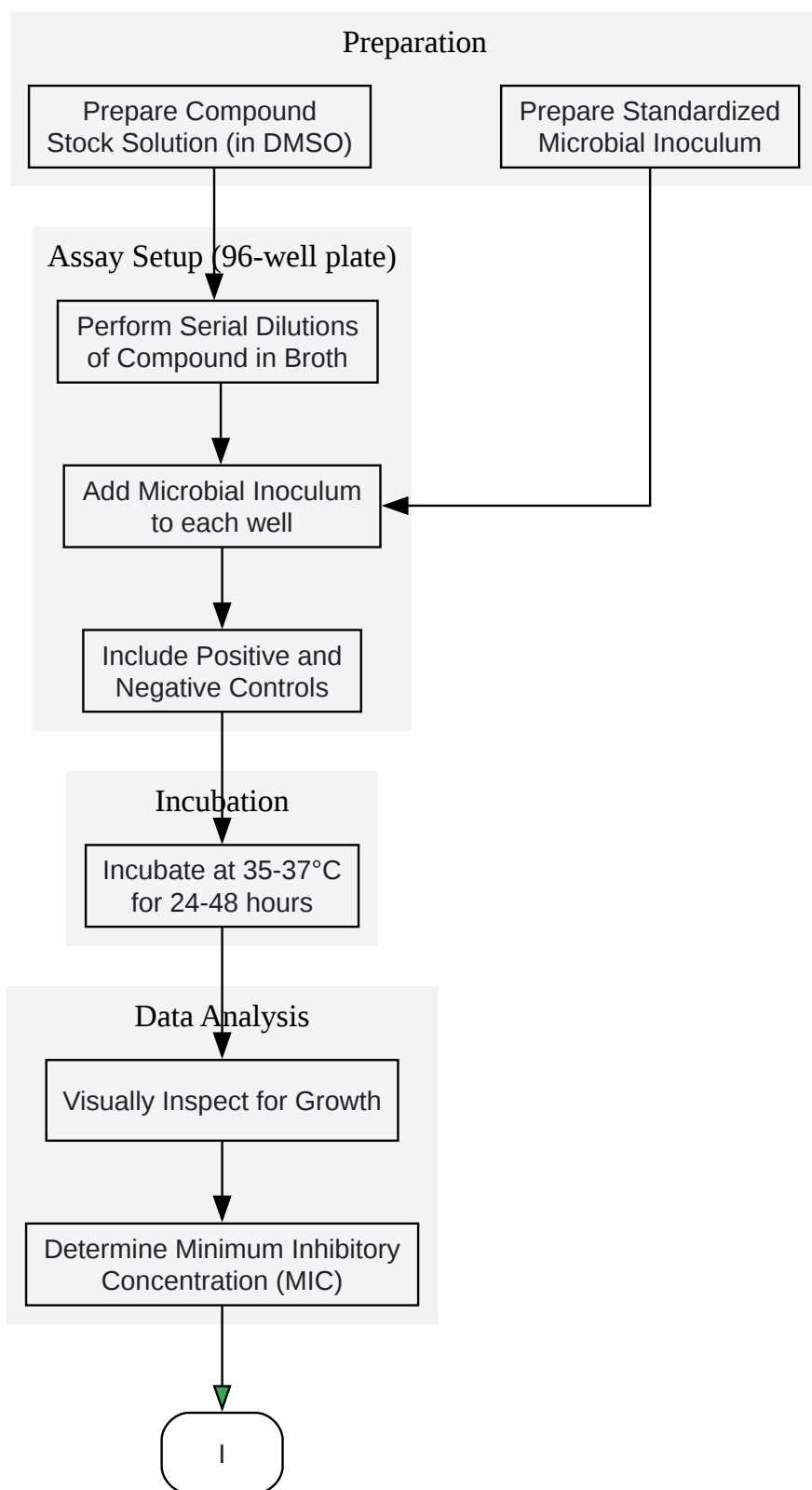
A similar broth microdilution method can be used for antifungal screening, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

- Test compound
- Fungal strains (e.g., *Candida albicans*, *Aspergillus fumigatus*)
- RPMI-1640 medium
- 96-well microtiter plates

Procedure:

- Follow a similar procedure to the antibacterial assay, using RPMI-1640 medium.
- Incubate at 35°C for 24-48 hours.
- Determine the MIC based on the inhibition of fungal growth.



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